N-isopropyl-4-methylpyrimidine-2-sulfonamide
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Overview
Description
N-isopropyl-4-methylpyrimidine-2-sulfonamide is a compound belonging to the class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries. This compound features a pyrimidine ring substituted with an isopropyl group at the 4-position and a methyl group at the 2-position, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-4-methylpyrimidine-2-sulfonamide typically involves the reaction of 4-methylpyrimidine-2-sulfonyl chloride with isopropylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Starting Materials: 4-methylpyrimidine-2-sulfonyl chloride and isopropylamine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C), and a base (e.g., triethylamine) to neutralize the hydrochloric acid formed during the reaction.
Procedure: The sulfonyl chloride is added dropwise to a solution of isopropylamine and triethylamine in dichloromethane at low temperature. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-4-methylpyrimidine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-isopropyl-4-methylpyrimidine-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-isopropyl-4-methylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to competitively inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic used to treat bacterial infections.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: The parent compound of sulfonamide drugs, used to treat bacterial infections.
Uniqueness
N-isopropyl-4-methylpyrimidine-2-sulfonamide is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct biological activities and chemical reactivity compared to other sulfonamides. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C8H13N3O2S |
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Molecular Weight |
215.28 g/mol |
IUPAC Name |
4-methyl-N-propan-2-ylpyrimidine-2-sulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c1-6(2)11-14(12,13)8-9-5-4-7(3)10-8/h4-6,11H,1-3H3 |
InChI Key |
YWZZRHHEZOOQID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)S(=O)(=O)NC(C)C |
Origin of Product |
United States |
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